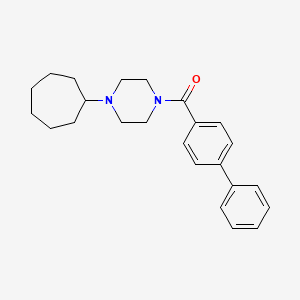
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C24H30N2O It is characterized by a biphenyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone typically involves the reaction of biphenyl-4-carboxylic acid with 4-cycloheptylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- 4-Biphenylyl(4-cycloheptyl-1-piperazinyl)methanone
Uniqueness
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and specificity towards molecular targets, differentiating it from other similar compounds .
Biologische Aktivität
Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Molecular Formula: C25H30N2O
Molecular Weight: 386.5 g/mol
IUPAC Name: 4-(4-cycloheptylpiperazin-1-yl)-1-biphenylmethanone
Canonical SMILES: COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Biphenyl Group: Utilization of Suzuki coupling reactions.
- Piperazine Ring Formation: Achieved through a Mannich reaction.
- Final Substitution: Involves nucleophilic substitution to introduce the cycloheptyl group.
Biological Mechanisms
This compound exhibits its biological activity primarily through modulation of neurotransmitter receptors, particularly histamine H3 receptors. This interaction can influence various physiological processes, including:
- Neuromodulation: Potential use in treating central nervous system disorders.
- Antimicrobial Activity: Investigated for efficacy against various pathogens.
Central Nervous System Disorders
Research indicates that compounds similar to this compound can modulate histamine H3 receptors, which are implicated in conditions such as:
- Alzheimer's disease
- Schizophrenia
- Attention deficit hyperactivity disorder (ADHD)
Anticancer Properties
Studies have suggested that biphenyl derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
- Histamine H3 Receptor Modulation:
-
Antimicrobial Activity:
- In vitro tests showed that biphenyl derivatives have significant antimicrobial activity against various bacterial strains, suggesting potential for development into new antibiotics .
- Cancer Treatment:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Biphenyl-4-yl(4-nitrophenyl)piperazin-1-yl)methanone | Antimicrobial, Anticancer | Contains a nitrophenyl group which may enhance reactivity |
| Biphenyl-4-yl(4-(5-bromo-2-methoxybenzyl)piperazin-1-yl)methanone | CNS Modulation | Bromine substitution alters receptor binding affinity |
Eigenschaften
Molekularformel |
C24H30N2O |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4-cycloheptylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H30N2O/c27-24(22-14-12-21(13-15-22)20-8-4-3-5-9-20)26-18-16-25(17-19-26)23-10-6-1-2-7-11-23/h3-5,8-9,12-15,23H,1-2,6-7,10-11,16-19H2 |
InChI-Schlüssel |
IMMXGOSXDLNENM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















